molecular formula C31H44O10 B13291192 KadcoccilactoneH

KadcoccilactoneH

Cat. No.: B13291192
M. Wt: 576.7 g/mol
InChI Key: TYIFGMPLIUCLBI-BETLWCPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccilactoneH involves several steps, typically starting with the selection of appropriate precursor molecules. The synthetic routes often include:

    Condensation Reactions: These reactions are used to form the core structure of this compound.

    Oxidation and Reduction: These steps are crucial for introducing specific functional groups.

    Purification: Techniques such as chromatography are employed to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Common methods include:

    Batch Reactors: Used for controlled synthesis with precise monitoring of reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

KadcoccilactoneH undergoes various chemical reactions, including:

    Oxidation: Converts specific functional groups to higher oxidation states.

    Reduction: Reduces functional groups to lower oxidation states.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols.

Scientific Research Applications

KadcoccilactoneH has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of KadcoccilactoneH involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Modulating Signaling Pathways: Affecting cellular communication and function.

    Interacting with Cellular Structures: Altering the structure and function of cellular components.

Comparison with Similar Compounds

Similar Compounds

KadcoccilactoneH can be compared with other compounds such as:

    Lactones: Similar in structure but differ in specific functional groups and reactivity.

    Ketones: Share some chemical properties but have distinct applications.

    Alcohols: Differ in their functional groups and reactivity.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C31H44O10

Molecular Weight

576.7 g/mol

IUPAC Name

[(1S,3R,7R,10S,12R,13R,14S,15S,17R,18S,19S,21S)-1,15-dihydroxy-9,9,14,18-tetramethyl-19-[(2S)-4-methyl-5-oxooxolan-2-yl]-5-oxo-4,8,20-trioxahexacyclo[11.10.0.03,7.03,10.014,21.017,21]tricosan-12-yl] acetate

InChI

InChI=1S/C31H44O10/c1-14-9-18(38-26(14)35)24-15(2)17-10-21(33)28(6)25-19(37-16(3)32)11-20-27(4,5)39-22-12-23(34)40-30(20,22)13-29(25,36)7-8-31(17,28)41-24/h14-15,17-22,24-25,33,36H,7-13H2,1-6H3/t14?,15-,17+,18-,19+,20-,21-,22+,24-,25-,28+,29-,30+,31-/m0/s1

InChI Key

TYIFGMPLIUCLBI-BETLWCPMSA-N

Isomeric SMILES

C[C@H]1[C@H]2C[C@@H]([C@]3([C@@]2(CC[C@]4([C@H]3[C@@H](C[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)OC(=O)C)O)O[C@@H]1[C@@H]7CC(C(=O)O7)C)C)O

Canonical SMILES

CC1CC(OC1=O)C2C(C3CC(C4(C3(O2)CCC5(C4C(CC6C(OC7C6(C5)OC(=O)C7)(C)C)OC(=O)C)O)C)O)C

Origin of Product

United States

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